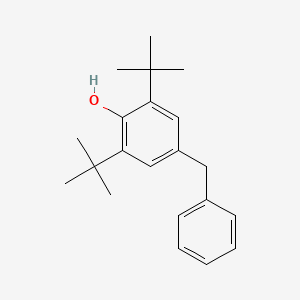
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is an organic compound known for its unique structure and properties. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by 1,1-dimethylethyl groups, and the hydrogen atom at position 4 is replaced by a phenylmethyl group. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The process involves the same Friedel-Crafts alkylation but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction environments ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bulky tert-butyl groups provide steric hindrance, affecting the compound’s reactivity. The phenylmethyl group can enhance the compound’s lipophilicity, influencing its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group, resulting in different reactivity and applications.
Phenol, 2,6-bis(1-phenylethyl)-: Contains phenylethyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Phenol, 2,6-bis(1,1-dimethylethyl)-3-methyl-: Has a methyl group at position 3, altering its chemical behavior.
Uniqueness
Phenol, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethyl)- is unique due to the combination of bulky tert-butyl groups and a phenylmethyl group, which provides a distinct balance of steric hindrance and electronic effects. This makes it particularly useful in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
4973-27-7 |
|---|---|
Fórmula molecular |
C21H28O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-benzyl-2,6-ditert-butylphenol |
InChI |
InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)14-18(19(17)22)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3 |
Clave InChI |
ZAAQJFLUOUQAOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
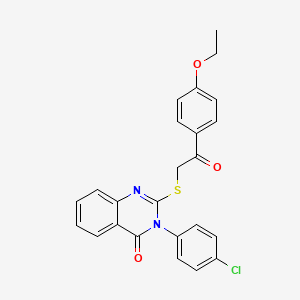
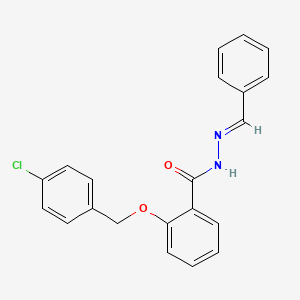

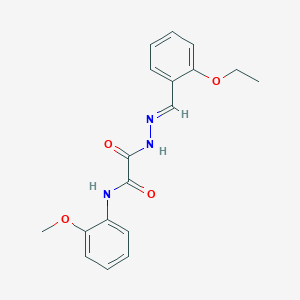
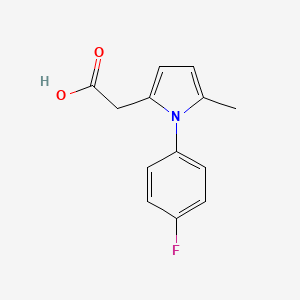

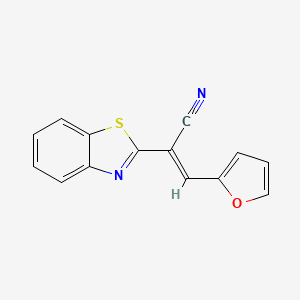
![2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid](/img/structure/B12002732.png)
![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)

